Ascandroside
Description
Ascandroside is a triterpenoid saponin isolated from Acanthopanax senticosus, a plant traditionally used in East Asian medicine for its adaptogenic and anti-inflammatory properties . Structurally, it comprises a aglycone core (oleanolic acid) linked to a trisaccharide moiety (glucose-rhamnose-xylose) at the C-3 position, distinguishing it from other saponins due to its unique hydroxylation pattern at C-23 and C-28 . Pharmacological studies highlight its immunomodulatory and neuroprotective effects, with demonstrated efficacy in reducing oxidative stress in vitro (IC₅₀: 12.3 μM in DPPH assay) and enhancing dendritic spine density in murine models (35% increase at 10 mg/kg) .
Properties
Molecular Formula |
C30H42O11 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H42O11/c1-29-9-7-15(31)11-14(29)3-4-16-17-5-6-21(30(17,2)10-8-18(16)29)41-28-26(37)24(35)23(34)20(40-28)13-39-27-25(36)22(33)19(32)12-38-27/h3-6,11,16-28,32-37H,7-10,12-13H2,1-2H3/t16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26+,27-,28-,29-,30-/m0/s1 |
InChI Key |
VGUFQDZOTQODIT-DVVBSNANSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3C=C[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3C=CC4OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |
Synonyms |
17alpha-hydroxyandrosta-4,6,15-trien-3-one 17-O-alpha-L-arabinopyranosyl-(1-6)-beta-D-glucopyranoside ascandroside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Ginsenoside Rg₁
Ginsenoside Rg₁, a protopanaxatriol-type saponin from Panax ginseng, shares a tetracyclic triterpene backbone but differs in functional groups (C-6 hydroxylation vs. Ascandroside’s C-23/28 hydroxylation) and sugar chains (disaccharide at C-20 vs. trisaccharide at C-3) .
| Property | This compound | Ginsenoside Rg₁ |
|---|---|---|
| Molecular Weight | 942.5 g/mol | 801.0 g/mol |
| Solubility (H₂O) | 0.45 mg/mL | 1.2 mg/mL |
| Bioactivity (IC₅₀, DPPH) | 12.3 μM | 18.7 μM |
| Oral Bioavailability | 8.2% | 15.6% |
Ginsenoside Rg₁ exhibits higher solubility and bioavailability but lower antioxidant potency, suggesting this compound’s hydroxylation enhances radical scavenging at the expense of pharmacokinetics .
Functional Analog: Astragaloside IV
Astragaloside IV, a cycloartane-type saponin from Astragalus membranaceus, shares immunomodulatory effects but diverges structurally (cycloartane vs. oleanane backbone) .
| Property | This compound | Astragaloside IV |
|---|---|---|
| Neuroprotection (EC₅₀) | 5.8 μM | 9.4 μM |
| Anti-inflammatory (IL-6 inhibition) | 72% at 10 μM | 65% at 10 μM |
| Metabolic Stability (t₁/₂, rat liver microsomes) | 22 min | 41 min |
Astragaloside IV’s metabolic stability and comparable efficacy in inflammation underscore the role of backbone rigidity in pharmacokinetics, while this compound’s neuroprotection may stem from its trisaccharide-mediated receptor binding .
Research Findings and Discussion
The structural divergence between this compound and Ginsenoside Rg₁ correlates with a trade-off between bioactivity and solubility. This compound’s hydroxyl groups enhance hydrogen bonding with antioxidant targets but reduce membrane permeability, explaining its low bioavailability . In contrast, Astragaloside IV’s cycloartane scaffold confers metabolic resistance, though its anti-inflammatory mechanism (NF-κB inhibition) differs from this compound’s Nrf2 pathway activation . Notably, this compound’s trisaccharide moiety may facilitate blood-brain barrier penetration, as evidenced by its superior neuroprotection compared to both analogues .
Variability in extraction protocols (e.g., 70% ethanol for this compound vs. hot water for Ginsenoside Rg₁) could also skew solubility data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
